molecular formula C8H18N2O3S B12229327 1-(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methanamine

1-(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methanamine

Cat. No.: B12229327
M. Wt: 222.31 g/mol
InChI Key: PTAZOFDHRSTYAL-UHFFFAOYSA-N
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Description

1-(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methanamine is a chemical compound with the molecular formula C7H15NO3S It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methanamine typically involves the reaction of piperidine derivatives with methanesulfonyl chloride and methanol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Starting Material: Piperidine derivative

    Reagent: Methanesulfonyl chloride

    Solvent: Methanol

    Base: Triethylamine

    Reaction Conditions: Room temperature, stirring for several hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding sulfone or sulfoxide derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methanamine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **1-(Methylsulfonyl)piperidin-4-yl)methanol
  • **N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide

Uniqueness

1-(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H18N2O3S

Molecular Weight

222.31 g/mol

IUPAC Name

(4-methoxy-1-methylsulfonylpiperidin-4-yl)methanamine

InChI

InChI=1S/C8H18N2O3S/c1-13-8(7-9)3-5-10(6-4-8)14(2,11)12/h3-7,9H2,1-2H3

InChI Key

PTAZOFDHRSTYAL-UHFFFAOYSA-N

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CN

Origin of Product

United States

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